3-Chloro-6-(4-isobutylphenyl)pyridazine
Description
3-Chloro-6-(4-isobutylphenyl)pyridazine is a substituted pyridazine derivative characterized by a chlorine atom at position 3 and a 4-isobutylphenyl group at position 6 of the pyridazine ring. Pyridazines are nitrogen-containing heterocycles with broad pharmacological relevance, including analgesic, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
3-chloro-6-[4-(2-methylpropyl)phenyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(15)17-16-13/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIWTHWUVOXIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Pyridazine Ring Functionalization
The synthesis often begins with pyridazinone derivatives or substituted pyridazines that are accessible via condensation reactions or ring closure from appropriate precursors such as hydrazines and β-dicarbonyl compounds.
For example, derivatives like 6-(p-chlorophenyl)-3(2H)-pyridazinone serve as key intermediates. These can be prepared by bromination and subsequent ring modifications starting from 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in acetic acid, as described in a related synthetic example.
Chlorination at the 3-Position
Chlorination of the pyridazine ring at the 3-position is typically achieved using phosphorus oxychloride (POCl3) under reflux conditions. For instance, heating 6-(p-chlorophenyl)-3(2H)-pyridazinone with POCl3 for several hours results in 6-(p-chlorophenyl)-3-chloropyridazine after workup and recrystallization.
This chlorination step is crucial for introducing the chlorine substituent selectively at the 3-position without affecting the 6-position aryl substituent.
Introduction of the 4-Isobutylphenyl Group
The 4-isobutylphenyl substituent is generally introduced via cross-coupling reactions or direct substitution on the pyridazine ring, depending on the synthetic route.
While direct references to 3-Chloro-6-(4-isobutylphenyl)pyridazine are limited, analogous compounds with 4-chlorophenyl or other substituted phenyl groups have been prepared through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, starting from halogenated pyridazines.
Catalytic Reduction and Further Functionalization
In some synthetic routes, amino-substituted intermediates such as 3-amino-2-chloro-4-alkylpyridines are prepared and subsequently chlorinated to yield the desired chloro-substituted pyridazines. This involves catalytic hydrogenation using palladium on carbon in methanol/water mixtures, followed by chlorination with hydrogen chloride and hydrogen peroxide.
Fractional extraction and pH adjustment steps are employed to isolate and purify intermediates and final products efficiently.
Reaction Conditions and Solvent Systems
Research Findings and Analysis
The chlorination step using phosphorus oxychloride is highly effective for introducing chlorine at the 3-position of pyridazines bearing aryl substituents at the 6-position, providing good yields and purity after recrystallization.
Catalytic hydrogenation followed by oxidative chlorination allows the conversion of amino-substituted intermediates to the chloro-substituted pyridazines, enabling a modular approach to synthesize various substituted derivatives.
The choice of solvent and pH control during extraction is critical for maximizing product recovery and purity. Halohydrocarbon solvents such as methylene chloride and chloroform are preferred for their chemical resistance and safety profile.
Analogous synthetic routes for related 3,6-disubstituted pyridazines involve multi-step sequences starting from commercially available precursors, with yields ranging from moderate to good (36–79%) depending on the substituents and reaction conditions.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(4-isobutylphenyl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-(4-isobutylphenyl)pyridazine has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to investigate its interaction with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-6-(4-isobutylphenyl)pyridazine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The bioactivity of pyridazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-methylphenyl group (electron-donating) in compound 3-chloro-6-(4-methylphenyl)-pyridazine enhances analgesic and anti-inflammatory effects, likely due to improved lipophilicity and membrane permeability . In contrast, the 4-(4-chlorophenyl)piperazine group (electron-withdrawing) in another analog facilitates AChE inhibition, suggesting a role in targeting enzyme active sites .
- Bulk and Steric Effects: The 4-isobutylphenyl group in the target compound introduces steric bulk, which may influence receptor binding kinetics compared to smaller substituents like methyl or chlorophenoxy.
Therapeutic Potential
- Anti-inflammatory/Analgesic : Methylphenyl and isobutylphenyl analogs may target cyclooxygenase (COX) pathways, similar to NSAIDs .
- Enzyme Inhibition : Piperazine-linked derivatives show promise for AChE inhibition, relevant in Alzheimer’s disease , while thiosemicarbazide-triazole hybrids (e.g., compound 28 in ) exhibit antifungal and antibacterial activity .
Biological Activity
3-Chloro-6-(4-isobutylphenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a pyridazine core with a chloro substituent at position 3 and an isobutylphenyl group at position 6. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The data indicates that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the HCT-116 line showing the highest sensitivity. The presence of specific substituents on the phenyl moiety appears to enhance its anticancer activity.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that it can disrupt cellular processes leading to necrosis and apoptosis, particularly in breast cancer (T47D) and cervical carcinoma (HeLa) cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that derivatives of pyridazine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Study: COX Inhibition
A related study on pyridazine derivatives demonstrated significant inhibition of COX-2 activity with IC50 values indicating potent anti-inflammatory effects. The introduction of an isobutylphenyl group was found to enhance binding affinity to the COX-2 enzyme .
Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary assessments suggest favorable profiles regarding blood-brain barrier permeability and gastrointestinal absorption, making it a candidate for further development in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
